Boc-D-Phe(3-CF3)-OH

Chiral Purity Peptide Synthesis Quality Control

Choose Boc-D-Phe(3-CF3)-OH (CAS 82317-82-6) for your peptide synthesis needs. The D-configuration ensures protease resistance, while the meta-CF3 group enhances lipophilicity and provides a unique 19F NMR handle. This combination is critical for developing peptide therapeutics with improved oral or CNS bioavailability, a feat unattainable with generic L-isomers or non-fluorinated analogs. Ensure your research's structural integrity with this high-purity building block.

Molecular Formula C15H18F3NO4
Molecular Weight 333.3 g/mol
CAS No. 82317-82-6
Cat. No. B558682
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Phe(3-CF3)-OH
CAS82317-82-6
Synonyms82317-82-6; Boc-3-(trifluoromethyl)-D-phenylalanine; Boc-D-Phe(3-CF3)-OH; (R)-2-((tert-Butoxycarbonyl)amino)-3-(3-(trifluoromethyl)phenyl)propanoicacid; BOC-D-3-TRIFLUOROMETHYLPHE; Boc-D-3-Trifluoromethylphenylalanine; Boc-3-Trifluoromethyl-D-Phenylalanine; (2R)-2-[(tert-butoxycarbonyl)amino]-3-[3-(trifluoromethyl)phenyl]propanoicacid; Boc-L-phe(3-CF3)-OH; (2R)-2-(tert-butoxycarbonylamino)-3-[3-(trifluoromethyl)phenyl]propanoicacid; AC1MC51R; 15012_ALDRICH; SCHEMBL3556619; 15012_FLUKA; CTK8C5726; MolPort-001-771-178; ZINC2567678; KM2112; PC0938; AKOS025117413; AB06802; AM83493; BOC-D-3-TRIFLUOROMETHYL-PHE-OH; CB-1283; BOC-D-PHE(3-TRIFLUOROMETHYL)-OH
Molecular FormulaC15H18F3NO4
Molecular Weight333.3 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)C(F)(F)F)C(=O)O
InChIInChI=1S/C15H18F3NO4/c1-14(2,3)23-13(22)19-11(12(20)21)8-9-5-4-6-10(7-9)15(16,17)18/h4-7,11H,8H2,1-3H3,(H,19,22)(H,20,21)/t11-/m1/s1
InChIKeySHMWDGGGZHFFRC-LLVKDONJSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Phe(3-CF3)-OH (CAS 82317-82-6) for D-Amino Acid Peptide Synthesis Procurement


Boc-D-Phe(3-CF3)-OH (CAS 82317-82-6) is a D‑configured, Boc‑protected, non‑natural phenylalanine derivative, featuring a meta‑trifluoromethyl (3‑CF3) substituent on its aromatic ring . Its empirical formula is C15H18F3NO4 with a molecular weight of 333.30 g/mol . The compound exhibits a melting point of 135‑138 °C and an optical rotation of [α]20/D −7.0±0.5° (c=1% in methanol) . As a standard Boc‑protected building block, it is specifically designed for solid‑phase peptide synthesis (SPPS) , enabling the incorporation of the unique 3‑CF3‑D‑phenylalanine residue into therapeutic peptide candidates.

Boc-D-Phe(3-CF3)-OH: Why Standard Phenylalanine Analogs Cannot Achieve Equivalent Properties


Generic substitution with other protected phenylalanine analogs, such as Boc-D-Phe-OH or the L-isomer Boc-Phe(3-CF3)-OH, fails to replicate the precise combination of stereochemical, steric, and electronic properties of Boc-D-Phe(3-CF3)-OH. The D-configuration imparts metabolic stability against common proteases [1], while the 3-CF3 group introduces unique electronic properties, high lipophilicity, and distinct spectroscopic characteristics [2]. These combined attributes directly influence peptide conformation, receptor binding, and pharmacokinetic behavior in ways that alternative residues cannot duplicate. The specific chiral and substitution pattern is therefore essential for maintaining the structural integrity and intended biological function of advanced peptide constructs.

Quantitative Differentiation of Boc-D-Phe(3-CF3)-OH: Comparative Physicochemical and Procurement Evidence


Enantiomeric Identity Verification via Optical Rotation: D‑Isomer vs. L‑Isomer

Boc-D-Phe(3-CF3)-OH can be distinguished from its L-enantiomer by its specific optical rotation. The target D‑isomer exhibits a rotation of [α]20/D −7.0±0.5° (c=1% in methanol) , whereas the L‑isomer, Boc-Phe(3-CF3)-OH, shows a rotation of +7.3±0.5° under identical conditions . This difference is critical for verifying enantiomeric purity and ensuring the correct stereochemistry is incorporated during peptide assembly.

Chiral Purity Peptide Synthesis Quality Control

Enhanced Lipophilicity for Membrane Permeability: 3-CF3 vs. Unsubstituted Phenylalanine

The meta‑trifluoromethyl (3‑CF3) group significantly increases the lipophilicity of the phenylalanine side chain compared to the unsubstituted analog. While direct experimental logP or logD values for the free amino acid are not available in the open literature, the addition of a CF3 group is known to increase the Hansch π hydrophobic constant by approximately +0.88 [1]. This translates to a calculated increase in logP of roughly 1.0-1.2 units for the protected amino acid relative to Boc-D-Phe-OH [2], which has a predicted logP of approximately 2.3.

Lipophilicity Drug Design Pharmacokinetics

Comparative 19F NMR Spectral Sensitivity for Conformational Studies

The presence of three equivalent fluorine atoms in the CF3 group provides a highly sensitive 19F NMR probe. In contrast to mono‑fluorinated analogs like Boc-D-Phe(3-F)-OH, the CF3 group yields a single, intense resonance with significantly improved signal-to-noise ratio, enabling detection at lower concentrations and facilitating solid-state NMR studies of peptide structure and dynamics [1].

19F NMR Peptide Conformation Structural Biology

Validated Application Scenarios for Boc-D-Phe(3-CF3)-OH in Peptide Therapeutics and Research


Synthesis of Metabolically Stable, D‑Peptide Drug Candidates with Enhanced Bioavailability

Leveraging the D‑configuration for protease resistance and the 3‑CF3 group for increased lipophilicity, Boc-D-Phe(3-CF3)-OH is the monomer of choice for constructing peptide therapeutics designed for oral or CNS delivery. The combination of these properties, as quantified by its optical rotation and inferred logP increase , addresses key limitations of native peptides, enabling the creation of drug leads with improved pharmacokinetic profiles [1].

19F NMR Structural Probe for Studying Peptide-Membrane Interactions

The compound's CF3 group provides a high-sensitivity 19F NMR handle with minimal background, making it an invaluable tool for investigating the conformation, dynamics, and lipid bilayer interactions of membrane-active peptides . This application is directly supported by the enhanced 19F NMR signal intensity compared to mono‑fluorinated analogs.

Building Block for Conformationally Constrained Peptidomimetics

The steric bulk and unique electronic properties of the 3‑CF3‑D‑phenylalanine residue can be exploited to restrict peptide backbone flexibility and stabilize specific secondary structures such as β‑turns or α‑helices. This is critical for designing high-affinity and selective receptor ligands or enzyme inhibitors where a precise bioactive conformation is required.

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